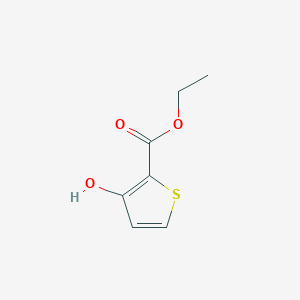

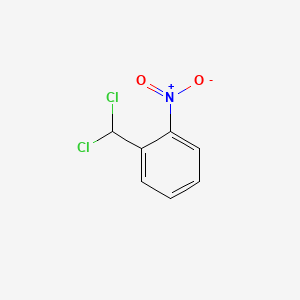

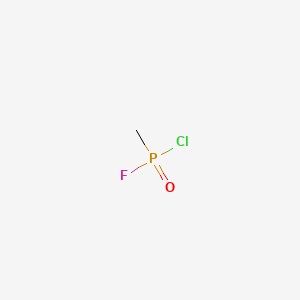

![molecular formula C10H9N3O B1618113 2,6-二氢咪唑并[1,2-c]喹唑啉-5(3H)-酮 CAS No. 38767-52-1](/img/structure/B1618113.png)

2,6-二氢咪唑并[1,2-c]喹唑啉-5(3H)-酮

描述

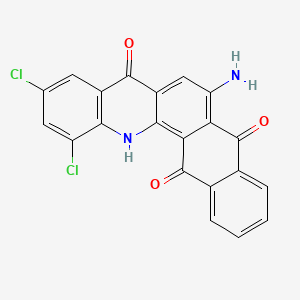

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a chemical compound with the molecular formula C10H9N3O . It is related to another compound, 2-(bromomethyl)-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-5-one, which has a bromomethyl group attached .

Molecular Structure Analysis

The molecular structure of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one consists of a fused ring system containing an imidazole ring and a quinazoline ring . The InChI code for this compound is 1S/C11H10BrN3O/c12-5-7-6-15-10 (13-7)8-3-1-2-4-9 (8)14-11 (15)16/h1-4,7H,5-6H2, (H,14,16) .Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one are not available, it is known that related compounds can act as histone deacetylase (HDAC) inhibitors . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is 187.201 g/mol . Unfortunately, specific information about its melting point, boiling point, density, and refractive index is not available .科学研究应用

癌症治疗:PI3K 和 HDAC 双重抑制剂

该化合物已被研究用于其作为磷脂酰肌醇 3-激酶 (PI3K) 和组蛋白脱乙酰酶 (HDAC) 的双重抑制剂的潜力,这些是癌症治疗中的重要靶点。 这些途径的抑制可以导致癌细胞增殖和存活的抑制 .

表观遗传调控

作为一种 HDAC 抑制剂,该化合物可以诱导表观遗传修饰,这些修饰对于改变基因表达和细胞信号网络至关重要。 这在表观遗传改变在疾病进展中起作用的癌症治疗中可能特别有益 .

抗增殖活性

在细胞测定中,该化合物的某些衍生物已显示出对各种癌细胞系的有效抗增殖活性,表明其在阻止或减缓癌细胞生长方面的潜在用途 .

利什曼原虫抑制

研究表明,该化合物的衍生物可能具有抑制利什曼原虫的活性,利什曼原虫是一种引起内脏利什曼病的寄生虫。 这可能导致针对这种被忽视的热带病的新治疗方法的开发 .

腺苷受体拮抗

该化合物的一些 N-取代衍生物已被合成并评估了其作为腺苷受体拮抗剂的活性。 这种活性在过敏反应的背景下很重要,并且可能导致新的抗过敏治疗剂 .

药效团开发

该化合物的结构已被用于开发针对各种生物活性的药效团模型。 这通过识别生物活性所需的必要特征来帮助设计新药 .

光电应用

虽然与所讨论的化合物没有直接关系,但咪唑喹唑啉类已显示出在光电应用中的潜力。 这表明对该化合物衍生物的进一步探索可能会发现材料科学中的新用途 .

针对 PTEN 缺陷型肿瘤的药物开发

该化合物的衍生物已被探索用于治疗 PTEN 缺陷型肿瘤。 这是基于这样的假设,即双重 PI3Kα / PI3Kβ 抑制可能为这些癌症提供独特的疗效特征 .

未来方向

The future directions for research on 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one and related compounds could involve further exploration of their potential as ligands for the µ-opioid receptor . Additionally, their potential as HDAC inhibitors could be explored further for potential applications in cancer treatment .

作用机制

Target of Action

The primary targets of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one are Phosphatidylinositol 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . These enzymes play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .

Mode of Action

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one acts as a dual inhibitor, blocking the activity of both PI3Ks and HDACs . By inhibiting these enzymes, the compound disrupts their respective signaling pathways, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of PI3Ks affects the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth . On the other hand, HDAC inhibition leads to multiple epigenetic modifications, affecting gene expression and cellular homeostasis .

Pharmacokinetics

Its potent antiproliferative activities against certain cancer cells suggest that it may have favorable bioavailability .

Result of Action

The dual inhibition of PI3Ks and HDACs by 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one can lead to potent antiproliferative effects, particularly against certain types of cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis, although the exact molecular and cellular effects require further investigation .

Action Environment

The action, efficacy, and stability of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other biomolecules could potentially affect the compound’s activity

生化分析

Biochemical Properties

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one has been found to interact with key enzymes and proteins in biochemical reactions . It acts as a dual inhibitor for phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), two crucial enzymes involved in cell signaling and gene expression . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

The cellular effects of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one are primarily observed in its antiproliferative activities against certain cancer cells . It influences cell function by affecting cell signaling pathways and gene expression, particularly those related to PI3K and HDAC . This can lead to changes in cellular metabolism, potentially slowing down or stopping the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one exerts its effects through binding interactions with biomolecules, specifically PI3K and HDAC . By inhibiting these enzymes, it can induce multiple epigenetic modifications affecting signaling networks, thereby altering gene expression .

Temporal Effects in Laboratory Settings

Its inhibitory activities against PI3K and HDAC suggest potential long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on PI3K and HDAC, it is likely to interact with enzymes or cofactors in these pathways .

属性

IUPAC Name |

2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNDPSJIDKDKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C3C=CC=CC3=NC2=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419591 | |

| Record name | 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38767-52-1 | |

| Record name | Imidazo[1, 2,6-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。